4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde
Overview
Description
Scientific Research Applications
- Boronic ester-based dynamic covalent bonds formed between boronic acids and diols impart excellent self-healing properties to hydrogels, organic gels, elastomers, and plastics .
- These bonds induce internal reorganization in response to changes in biological signals and biomaterials, such as hydrophilicity, pH, and the presence of glucose .
- This multi-responsiveness to stimuli as well as the self-healing, injectability, and biocompatibility of boronic ester-based polymers have led to several technological achievements with applicability in biomedical fields, including drug delivery, medical adhesion, bioimplants, and healthcare monitoring .
- The Suzuki Coupling is a palladium-catalysed cross coupling between organoboronic acid and halides .
- Recent catalyst and methods developments have broadened the possible applications enormously, so that the scope of the reaction partners is not restricted to aryls, but includes alkyls, alkenyls and alkynyls .
- Potassium trifluoroborates and organoboranes or boronate esters may be used in place of boronic acids .
- Boronic acids and boronate esters are used as reagents and catalysts in organic synthesis .
- They are stable, safe to handle, and are considered green compounds .
- Boronic acids and boronate esters are used in a few drugs, such as the cancer therapies bortezomib (Velcade) and ixazomib (Ninlaro) .
Self-Healing Polymers and Hydrogels
Suzuki Coupling
Reagents and Catalysts in Organic Synthesis
Probes and Sensors in Chemical Biology
Therapeutic Drugs
Bronsted-Lewis Acid Catalysts
- Organoboron reagents have garnered considerable attention due to their distinct properties .
- Boronic acids and boronate esters have been important intermediates for cross-coupling reactions and other functional group construction and are often used to synthesize small organic molecules, drugs, and bioactive substances .
- They are used in the synthesis of boron-containing monomers and polymer materials .
- Organoboron-based photocatalysts, employing their inner-sphere electron transfer (ISET) mechanisms to initiate controlled radical polymerization .
- Alkylborane is utilized to initiate controlled radical polymerization and further designed B-alkylcatecholboranes to prepare ultra-high molecular weight polymers .
- Different boronates are used to produce polymers, detergents, pesticides, and more .
- They also have many other uses, such as a catalyst for organic reactions .
- Alpha-haloalkylboronic esters are used in asymmetric synthesis .
- Cycloadditions and other additions to alkenyl-, alkynyl-, and dienylboronic esters .
- Organoboronic acids and organoborinic acids are used as Bronsted-Lewis acid catalysts in organic synthesis .
- Oxazaborolidines are used as asymmetric inducers for the reduction of ketones and ketimines .
Controlled and Precise Polymer Synthesis
Production of Polymers, Detergents, Pesticides, and More
Alpha-Haloalkylboronic Esters in Asymmetric Synthesis
Organoboronic Acids and Organoborinic Acids as Bronsted-Lewis Acid Catalysts
Probes and Sensors in Chemical Biology
Therapeutic Drugs
properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)14-5-7-15(8-6-14)20-11-9-19(13-21)10-12-20/h5-8,13H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUHLQZHMYZBJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675124 | |
Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde | |
CAS RN |
1150561-69-5 | |
Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperazinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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